Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester
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Overview
Description
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester is an organic compound with the molecular formula C11H11NO2S It is known for its unique structure, which includes a benzothiazole ring fused with an acetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester typically involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfinyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolylacetic acid ethyl ester
- Ethyl 2-benzothiazoleacetate
- Ethyl 2-(benzothiazol-2-yl)acetate
Uniqueness
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazole derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications .
Properties
CAS No. |
199387-54-7 |
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Molecular Formula |
C11H11NO3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfinyl)acetate |
InChI |
InChI=1S/C11H11NO3S2/c1-2-15-10(13)7-17(14)11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 |
InChI Key |
DFSNUVJELMXTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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